molecular formula C16H15F3O5S B12645231 (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate

(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate

Cat. No.: B12645231
M. Wt: 376.3 g/mol
InChI Key: BNWWXEVMBIYBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate is a complex organic compound with a unique structure that includes a benzoxecin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes may include the use of specific catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate has several scientific research applications, including:

    Biology: The compound may be used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) methanesulfonate
  • (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) ethanesulfonate

Uniqueness

Compared to similar compounds, (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group. This group can impart different chemical and physical properties, such as increased stability or reactivity, making it valuable for specific applications.

Properties

Molecular Formula

C16H15F3O5S

Molecular Weight

376.3 g/mol

IUPAC Name

(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate

InChI

InChI=1S/C16H15F3O5S/c1-10-4-3-5-12-9-13(24-25(21,22)16(17,18)19)6-7-14(12)23-15(20)11(2)8-10/h6-9H,2-5H2,1H3

InChI Key

BNWWXEVMBIYBHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C)C(=O)OC2=C(CCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.